Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
CAS No.:
Cat. No.: VC15930928
Molecular Formula: C9H7ClN2O2S
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O2S |
|---|---|
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | methyl 6-chloro-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-6-7(3-5(4)10)12-9(15)11-6/h2-3H,1H3,(H2,11,12,15) |
| Standard InChI Key | QZDSKHJBTZHXRJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1Cl)NC(=S)N2 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s benzoimidazole core consists of a benzene ring fused to an imidazole ring, with substituents at positions 1, 2, 5, and 6. Key structural elements include:
-
Chloro group (-Cl) at position 6, enhancing electrophilic reactivity.
-
Mercapto group (-SH) at position 2, enabling nucleophilic and redox reactions.
-
Carboxylate ester (-COOCH₃) at position 5, influencing solubility and metabolic stability.
The IUPAC name is methyl 6-chloro-1-methyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate, and its canonical SMILES string is CN1C2=C(C=C(C(=C2)Cl)C(=O)OC)NC1=S.
Comparative Analysis with Structural Analogs
The compound’s bioactivity is influenced by its substituents. A comparison with related molecules reveals distinct functional advantages:
| Compound | Molecular Formula | Key Features | Bioactivity |
|---|---|---|---|
| Methyl 6-chloro-1-methylbenzimidazole | C₉H₇ClN₂O₂ | Lacks thiol group | Antimicrobial |
| Methyl 5-chloro-thiazole | C₄H₃ClNOS | Thiazole ring instead of imidazole | Antifungal |
| Methyl benzothiazole | C₈H₇NOS | Benzothiazole core | Antimicrobial |
The presence of both chloro and mercapto groups in Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate enhances its ability to interact with biological targets through halogen bonding and thiol-disulfide exchange mechanisms.
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis involves four critical steps, as outlined in patent CA2188835C and VulcanChem’s protocol:
Step A: Formation of Benzoimidazole Core
Reacting o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions yields the benzoimidazole scaffold. For example:
.
Step B: Chlorination
Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride introduces the chloro group at position 6:
.
Step C: Thiolation
Treatment with thiourea or phosphorus pentasulfide introduces the mercapto group at position 2:
.
Step D: Esterification
Reaction with methanol in the presence of sulfuric acid forms the carboxylate ester:
.
Yield Optimization Strategies
-
Catalyst Selection: Using p-toluenesulfonic acid instead of HCl improves esterification yields to 85% .
-
Temperature Control: Maintaining 60–70°C during chlorination minimizes side products .
-
Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane 1:3) achieves >95% purity.
Chemical Reactivity and Stability
Key Reactions
The compound participates in diverse reactions due to its functional groups:
Ester Hydrolysis
Under basic conditions, the carboxylate ester hydrolyzes to the carboxylic acid:
.
Thiol Oxidation
The mercapto group oxidizes to disulfides or sulfonic acids under oxidative stress:
.
Nucleophilic Aromatic Substitution
The chloro group at position 6 undergoes substitution with amines or alkoxides:
.
Stability Profile
-
Thermal Stability: Decomposes at 210°C (DSC data).
-
Photostability: Degrades by 15% under UV light (λ = 254 nm) over 24 hours.
-
pH Sensitivity: Stable at pH 4–8; hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) conditions.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) . The mercapto group disrupts microbial cell membranes by binding to thiol-dependent enzymes .
Enzyme Inhibition
It acts as a competitive inhibitor of H⁺/K⁺-ATPase (Kᵢ = 0.4 µM), a target for antiulcer drugs . The chloro group enhances binding to the enzyme’s extracellular domain .
Industrial and Pharmaceutical Applications
Drug Development
-
Proton Pump Inhibitors: Analogues are in Phase II trials for gastroesophageal reflux disease .
-
Anthelmintic Agents: Shows 90% efficacy against Haemonchus contortus in sheep.
Agricultural Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume